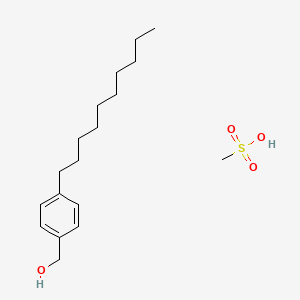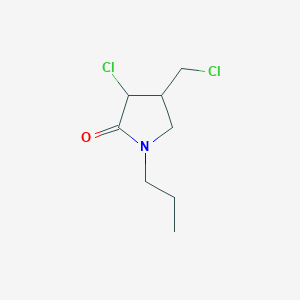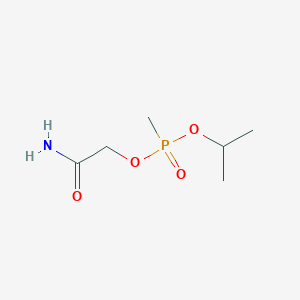
2-Methyldodecan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyldodecan-4-one is an organic compound with the molecular formula C13H26O. It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyldodecan-4-one can be synthesized through several methods. One common approach involves the alkylation of dodecanone with a methylating agent under basic conditions. Another method includes the oxidation of 2-methyldodecan-4-ol using oxidizing agents like chromium trioxide or potassium permanganate.
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic processes that ensure high yield and purity. The use of metal catalysts, such as palladium or platinum, can facilitate the hydrogenation of precursor compounds to form the desired ketone.
Chemical Reactions Analysis
Types of Reactions: 2-Methyldodecan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: It can be reduced to secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The carbonyl group can participate in nucleophilic substitution reactions, forming derivatives like oximes and hydrazones.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydroxylamine, hydrazine.
Major Products Formed:
Oxidation: 2-Methyldodecanoic acid.
Reduction: 2-Methyldodecan-4-ol.
Substitution: this compound oxime, this compound hydrazone.
Scientific Research Applications
2-Methyldodecan-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and flavors due to its pleasant odor.
Mechanism of Action
The mechanism of action of 2-Methyldodecan-4-one involves its interaction with various molecular targets. The carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
2-Methyldodecan-1-ol: An alcohol with similar carbon chain length but different functional group.
2-Methyldodecane: A hydrocarbon with a similar structure but lacking the carbonyl group.
4-Dodecanone: A ketone with a similar structure but without the methyl substitution.
Uniqueness: 2-Methyldodecan-4-one is unique due to its specific carbonyl group position and methyl substitution, which confer distinct chemical and physical properties. These structural features influence its reactivity and applications, making it a valuable compound in various fields.
Properties
CAS No. |
61548-99-0 |
|---|---|
Molecular Formula |
C13H26O |
Molecular Weight |
198.34 g/mol |
IUPAC Name |
2-methyldodecan-4-one |
InChI |
InChI=1S/C13H26O/c1-4-5-6-7-8-9-10-13(14)11-12(2)3/h12H,4-11H2,1-3H3 |
InChI Key |
KRYYERQBFNLFGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,5-Dimethyl-5,6-dihydrobenzo[a]phenazin-6-ol](/img/structure/B14583623.png)
![4,4'-[(Benzyloxy)(phenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14583628.png)



![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[phenyl(phenylsulfonyl)methyl]-](/img/structure/B14583657.png)




![2-[(4-Chlorophenyl)(hydroxyimino)methyl]-6-methylphenyl acetate](/img/structure/B14583679.png)


![1-(Iodomethyl)bicyclo[2.2.1]heptane](/img/structure/B14583702.png)
